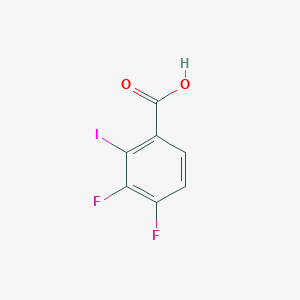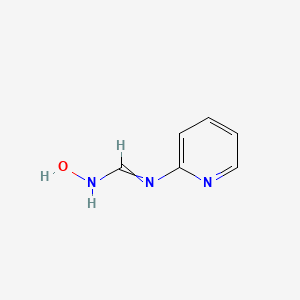
3,4-Difluoro-2-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 4th positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 2nd position is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-iodobenzoic acid typically involves the iodination of 3,4-difluorobenzoic acid. One common method is the Sandmeyer reaction, where 3,4-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom at the 2nd position . The reaction conditions usually involve the use of hydrochloric acid and sodium nitrite to form the diazonium salt, followed by the addition of potassium iodide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反応の分析
Types of Reactions
3,4-Difluoro-2-iodobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,4-difluoro-2-azidobenzoic acid, while oxidation with potassium permanganate could produce this compound derivatives with additional oxygen-containing functional groups.
科学的研究の応用
3,4-Difluoro-2-iodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong halogen bonds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,4-Difluoro-2-iodobenzoic acid exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain molecular targets. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,3-Difluoro-4-iodobenzoic acid: Similar in structure but with different positions of fluorine and iodine atoms.
2-Iodobenzoic acid: Lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
3,4-Difluorobenzoic acid: Lacks the iodine atom, affecting its ability to participate in halogen bonding and other interactions.
Uniqueness
3,4-Difluoro-2-iodobenzoic acid is unique due to the specific arrangement of fluorine and iodine atoms on the benzene ring. This arrangement can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3,4-difluoro-2-iodobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUJXMTVIWJSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)I)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)





![4-fluoro-2-[(2S)-2-hydroxypropyl]benzonitrile](/img/structure/B13904387.png)

![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)


